3-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-3-oxopropanoic acid
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Overview
Description
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, is a complex organic compound with the molecular formula C13H14N2O4S and a molecular weight of 294.326 g/mol . This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with hydroxy and trimethyl groups, and an amino group linked to a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, typically involves multi-step organic reactions. One common method includes the condensation of 6-hydroxy-4,5,7-trimethyl-2-benzothiazolylamine with a suitable propanoic acid derivative under controlled conditions . The reaction conditions often require the use of catalysts, specific temperatures, and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction efficiency and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve high-purity final products .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism by which propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 3-hydroxy-, methyl ester: This compound shares a similar propanoic acid backbone but differs in its ester functional group.
Propanoic acid, 2-methyl-, 3-hydroxy-2,2,4-trimethylpentyl ester: Another related compound with a different substitution pattern on the propanoic acid moiety.
Uniqueness
The uniqueness of propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, lies in its benzothiazole ring system and the specific arrangement of functional groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
120164-75-2 |
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Molecular Formula |
C13H14N2O4S |
Molecular Weight |
294.33 g/mol |
IUPAC Name |
3-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-3-oxopropanoic acid |
InChI |
InChI=1S/C13H14N2O4S/c1-5-6(2)11(19)7(3)12-10(5)15-13(20-12)14-8(16)4-9(17)18/h19H,4H2,1-3H3,(H,17,18)(H,14,15,16) |
InChI Key |
KVAXLXRDOCDVRS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)CC(=O)O)C)O)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)CC(=O)O)C)O)C |
Synonyms |
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo- |
Origin of Product |
United States |
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